molecular formula C10H8N4O2 B8671524 5-Pyrimidinamine, N-(4-nitrophenyl)- CAS No. 157911-59-6

5-Pyrimidinamine, N-(4-nitrophenyl)-

Cat. No.: B8671524
CAS No.: 157911-59-6
M. Wt: 216.20 g/mol
InChI Key: TZDUIVMTDMCJPB-UHFFFAOYSA-N
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Description

5-Pyrimidinamine, N-(4-nitrophenyl)- is a heterocyclic aromatic compound featuring a pyrimidine core substituted at position 5 with an amino group linked to a 4-nitrophenyl moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group (-NO₂) on the phenyl ring, which influences reactivity, solubility, and biological interactions.

Properties

CAS No.

157911-59-6

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

N-(4-nitrophenyl)pyrimidin-5-amine

InChI

InChI=1S/C10H8N4O2/c15-14(16)10-3-1-8(2-4-10)13-9-5-11-7-12-6-9/h1-7,13H

InChI Key

TZDUIVMTDMCJPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CN=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (): Structure: Pyrimidine core with substituents at positions 2 (pyridinyl), 4 (phenethylamino), 5 (chloro), and 6 (methyl). Comparison: The chloro and methyl groups at positions 5 and 6 introduce steric hindrance and electron-withdrawing effects, contrasting with the nitro group in the target compound. This likely reduces solubility but may enhance metabolic stability .
  • 4-(3-Nitrophenyl)pyrimidin-2-amine (): Structure: Pyrimidine with a 3-nitrophenyl group at position 4 and an amino group at position 2. Comparison: The meta-nitro substitution on the phenyl ring (vs.

Hydrogen Bonding and Crystal Packing

  • 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (): Key Feature: Intramolecular N–H⋯N hydrogen bonding forms a six-membered ring (N4⋯N5 distance: 2.982 Å), stabilizing the molecular conformation. Comparison: The target compound’s 4-nitrophenyl group may participate in similar intramolecular interactions, but the nitro group’s stronger electron-withdrawing nature could reduce hydrogen-bond donor capacity compared to fluoro or methyl substituents .

Structural and Functional Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Interactions/Bioactivity
5-Pyrimidinamine, N-(4-nitrophenyl)- Pyrimidine 5-NH(4-nitrophenyl) ~264.25 (estimated) Potential intramolecular H-bonding
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Pyrimidine 2-Pyridinyl, 4-NH(phenethyl), 5-Cl, 6-Me 324.81 Steric hindrance, metabolic stability
4-(3-Nitrophenyl)pyrimidin-2-amine Pyrimidine 2-Amino, 4-(3-nitrophenyl) ~206.18 (estimated) Reduced H-bonding vs. para-nitro
AS9 (Hydrazinecarbothioamide derivative) Quinazoline 4-Nitrophenyl substituent ~435.50 (estimated) Antitubercular (MIC: 3 µg/mL)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-nitrophenyl)pyrimidinamine derivatives, and how are their structures validated?

  • Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, using precursors like nitrophenylamines and pyrimidine intermediates. Structural validation is achieved through spectroscopic techniques:

  • IR spectroscopy confirms functional groups (e.g., NH stretching at ~3300 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹).
  • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon frameworks.
  • Mass spectrometry verifies molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the antimicrobial potential of N-(4-nitrophenyl)pyrimidinamine derivatives?

  • Answer : Standardized protocols include:

  • Agar diffusion/broth microdilution to determine Minimum Inhibitory Concentrations (MICs) against bacterial/fungal strains (e.g., E. coli, C. albicans).
  • Molecular docking to predict interactions with microbial targets (e.g., dihydrofolate reductase or fungal cytochrome P450 enzymes) .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities in N-(4-nitrophenyl)pyrimidinamine derivatives?

  • Answer : Single-crystal X-ray diffraction reveals:

  • Intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine core).
  • Dihedral angles between aromatic rings, influencing molecular planarity and stacking interactions.
  • π–π interactions and C–H⋯F bonds in crystal packing, critical for understanding solid-state stability .

Q. What strategies address contradictions in bioactivity data, such as cytotoxicity vs. antimicrobial efficacy?

  • Answer : Discrepancies may arise from assay conditions or cell line specificity. Mitigation strategies include:

  • Dose-response profiling (e.g., IC₅₀ determination in HeLa cells for cytotoxicity vs. MICs in microbial assays).
  • Reactivity descriptor calculations (e.g., electrophilicity index) to correlate electronic properties with toxicity .

Q. How can computational methods optimize the synthesis of N-(4-nitrophenyl)pyrimidinamine derivatives?

  • Answer : Density Functional Theory (DFT) calculations predict:

  • Reaction pathways with lower activation energies.
  • Global reactivity descriptors (e.g., HOMO-LUMO gaps) to prioritize stable intermediates.
  • Solvent effects on reaction yields using COSMO-RS models .

Q. What are the implications of substituent variations (e.g., nitro vs. fluoro groups) on biological activity?

  • Answer : Substituents modulate:

  • Lipophilicity : Nitro groups enhance membrane permeability but may increase toxicity.
  • Electron-withdrawing effects : Fluorine substituents improve metabolic stability and target binding.
  • Bioisosteric replacements : Replacing nitro with trifluoromethyl groups retains activity while reducing genotoxicity .

Methodological Considerations

Q. How should researchers handle toxicity concerns when working with nitrophenyl derivatives?

  • Answer :

  • LD₅₀ profiling (e.g., acute oral toxicity in rodent models) to establish safety thresholds.
  • Structure-Activity Relationship (SAR) studies to identify toxicophores (e.g., nitro groups linked to mitochondrial toxicity).
  • Alternative derivatives : Explore nitrophenyl analogs with lower toxicity, such as methoxy or amino substitutions .

Q. What analytical techniques validate purity in N-(4-nitrophenyl)pyrimidinamine synthesis?

  • Answer :

  • HPLC-PDA for purity assessment (>95% by area normalization).
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Thermogravimetric analysis (TGA) to detect solvent residues or decomposition .

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